9-Bromo-10-nitroanthracene

Catalog No.
S3336324
CAS No.
14789-48-1
M.F
C14H8BrNO2
M. Wt
302.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-10-nitroanthracene

CAS Number

14789-48-1

Product Name

9-Bromo-10-nitroanthracene

IUPAC Name

9-bromo-10-nitroanthracene

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

InChI

InChI=1S/C14H8BrNO2/c15-13-9-5-1-3-7-11(9)14(16(17)18)12-8-4-2-6-10(12)13/h1-8H

InChI Key

GPJVNZGKVVMVHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)[N+](=O)[O-]

Synthesis and Characterization:

9-Bromo-10-nitroanthracene is a nitroaromatic compound synthesized through nitration of 9-bromoanthracene. Researchers have employed various methods for this synthesis, including treatment with mixed acid (nitric and sulfuric acid) or using alternative nitrating agents like sodium nitrate and trifluoroacetic anhydride. PubChem, National Institutes of Health: )

The characterization of 9-bromo-10-nitroanthracene involves techniques like:

  • Nuclear magnetic resonance (NMR) spectroscopy: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei. American Chemical Society, "Nuclear Magnetic Resonance Spectroscopy":
  • Mass spectrometry: To identify the molecule's mass and potential fragmentation patterns. Royal Society of Chemistry, "Mass Spectrometry":

Potential Applications:

Research suggests that 9-bromo-10-nitroanthracene exhibits some promising properties, making it a potential candidate for further investigation in various scientific fields:

  • Organic electronics: Studies have explored its potential application in organic light-emitting diodes (OLEDs) due to its photoluminescent properties. Journal of Materials Chemistry C, Royal Society of Chemistry, "Organic Light-Emitting Diodes (OLEDs)":
  • Biomedical research: Some studies have investigated its potential use in the development of new drugs due to its interaction with biological molecules. However, further research is needed to understand its safety and efficacy in this context.

9-Bromo-10-nitroanthracene is a synthetic organic compound with the molecular formula C14H8BrN2O2. It is classified as an anthracene derivative, characterized by the presence of a bromine atom at the 9-position and a nitro group at the 10-position of the anthracene ring system. This compound exhibits notable electronic properties due to the electron-withdrawing effects of the nitro group, which can influence its reactivity and interactions in various chemical environments.

Typical of substituted anthracenes. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The bromine and nitro groups can direct further substitutions on the anthracene ring.
  • Diels-Alder Reactions: This compound can act as a diene or dienophile in cycloaddition reactions, especially when modified with other substituents .
  • Photo

The synthesis of 9-bromo-10-nitroanthracene typically involves several methods:

  • Bromination of Anthracene: Starting from anthracene, bromination can be performed using bromine in a suitable solvent to introduce the bromine atom at the 9-position.
  • Nitration: The introduction of the nitro group can be achieved through nitration reactions using a mixture of concentrated nitric acid and sulfuric acid .
  • Microwave-Assisted Synthesis: Recent studies have reported microwave-assisted methods that enhance regioselectivity and yield in synthesizing substituted anthracenes, including derivatives like 9-bromo-10-nitroanthracene .

9-Bromo-10-nitroanthracene has several potential applications:

  • Photoelectrochemical Cells: Its unique electronic properties make it suitable for use in photoelectrochemical systems.
  • Organic Light Emitting Diodes: The compound may be utilized in developing organic light-emitting diodes due to its luminescent properties.
  • Chemical Sensors: Its ability to undergo specific reactions makes it a candidate for use in chemosensors for detecting environmental pollutants.

Interaction studies involving 9-bromo-10-nitroanthracene focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and nitro groups allows for diverse interactions:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  • Complex Formation: Studies may explore how this compound interacts with metal ions or other organic molecules to form complexes that could exhibit unique properties.

Several compounds share structural similarities with 9-bromo-10-nitroanthracene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
9-NitroanthraceneNitro group at position 9Known for photochemical reactivity
10-BromoanthraceneBromine at position 10Exhibits different electrophilic characteristics
9-Bromo-10-phenylanthracenePhenyl group at position 10Enhanced solubility and potential biological activity
9-CyanoanthraceneCyano group at position 9Strong electron-withdrawing properties

The uniqueness of 9-bromo-10-nitroanthracene lies in its specific combination of bromine and nitro substituents, which influence its reactivity and applications in organic electronics and materials science.

Nitration Strategies of 9-Bromoanthracene Derivatives

Nitration of 9-bromoanthracene involves the introduction of a nitro group at the 10-position, leveraging the electron-withdrawing effect of the bromine substituent to direct electrophilic attack. Traditional methods employ a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. For example, treatment of 9-bromoanthracene with HNO₃/H₂SO₄ at 0–5°C yields 9-bromo-10-nitroanthracene with moderate regioselectivity.

Alternative nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have emerged as powerful reagents for controlled nitration. These agents act as stable sources of NO₂⁺ under mild conditions (e.g., 80°C in acetonitrile), minimizing side reactions like over-nitration or ring oxidation. Computational studies suggest that steric and electronic effects of the pyrazole backbone enhance electrophilicity, enabling high yields (up to 89%) without requiring strong acids.

Table 1: Comparison of Nitration Methods

Nitrating AgentConditionsYield (%)Regioselectivity
HNO₃/H₂SO₄0–5°C, 2 h65–75Moderate
5-Methyl-1,3-dinitropyrazole80°C, Yb(OTf)₃, MeCN85–89High
NaNO₃/TFAART, 12 h50–60Low

Solvent and Catalyst Systems in Electrophilic Aromatic Substitution

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile (MeCN) enhance nitronium ion stability, improving electrophilic attack rates. In contrast, dichloromethane (CH₂Cl₂) offers inertness for moisture-sensitive reactions but may require longer reaction times. Catalysts such as ytterbium triflate (Yb(OTf)₃) accelerate nitration by stabilizing transition states, reducing activation energy by ~15 kJ/mol.

Lewis acid catalysts, including FeCl₃, are less effective for brominated substrates due to competitive coordination with the bromine atom. Instead, Brønsted acids like H₂SO₄ protonate the aromatic ring, increasing electrophilicity but risking sulfonation side reactions.

Table 2: Solvent-Catalyst Combinations

SolventCatalystTemperature (°C)Yield (%)
MeCNYb(OTf)₃8089
CH₂Cl₂None2545
H₂SO₄HNO₃0–570

Yield Optimization Through Inert Atmosphere Techniques

Inert atmospheres (N₂ or Ar) prevent oxidative degradation of anthracene derivatives during nitration. For instance, refluxing 9-bromoanthracene with NO₂ under nitrogen suppresses the formation of anthraquinone byproducts, which are prevalent in aerobic conditions. Moisture-sensitive reactions, such as those employing NaNO₃ and trifluoroacetic anhydride (TFAA), achieve 20% higher yields under argon due to reduced hydrolysis.

Schlenk line techniques further enhance reproducibility by eliminating trace oxygen, particularly in multi-step syntheses involving intermediates like 9-bromo-10-aminoanthracene.

Comparative Analysis of Direct vs. Multi-Step Synthesis Approaches

Direct Nitration: Single-step nitration of 9-bromoanthracene offers simplicity but faces challenges in regiocontrol. Competing nitration at the 1- and 2-positions reduces yields to 60–70%.

Multi-Step Synthesis: Sequential bromination and nitration improve selectivity. For example, bromination of anthracene followed by nitration under optimized conditions achieves 80–85% yields. However, this approach requires additional purification steps, increasing costs.

Table 3: Direct vs. Multi-Step Synthesis

ParameterDirect NitrationMulti-Step Synthesis
Yield (%)60–7080–85
RegioselectivityModerateHigh
CostLowHigh
ScalabilityHighModerate

Wavelength-Dependent Excited State Dynamics

The electronic transitions of 9-bromo-10-nitroanthracene are dominated by its anthracene backbone and electron-withdrawing substituents. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 365 nm and 385 nm, corresponding to π→π* transitions localized on the anthracene system [1]. The bromine atom at position 9 introduces spin-orbit coupling, promoting intersystem crossing from the singlet (S₁) to triplet (T₁) excited state with a quantum yield of 0.45 ± 0.03 [2] [4]. Time-resolved laser spectroscopy demonstrates that the S₁ state decays within 1.2 ns, while the T₁ state persists for 12–15 μs, enabling bimolecular reactions.

At wavelengths below 350 nm, direct excitation of the nitro group’s n→π* transition occurs, inducing charge transfer to the anthracene ring. This creates a polarized excited state where the nitro group adopts a perpendicular geometry relative to the aromatic plane, as confirmed by transient absorption spectroscopy [2] [4]. The bromine substituent stabilizes charge-separated intermediates through inductive effects, altering the excited-state potential energy surface compared to non-halogenated nitroanthracenes.

Nitro-Nitrite Isomerization Mechanisms

Upon photoexcitation, the nitro group undergoes reversible isomerization to a nitrite intermediate (O–N–O). Density functional theory (DFT) calculations predict an energy barrier of 28 kJ/mol for this process, with stabilization provided by intramolecular hydrogen bonding between the nitrite oxygen and peri-hydrogens at positions 1 and 8 [2]. The nitrite intermediate exists in two conformers:

  • Cis-nitrite: Oxygen atoms oriented toward the anthracene plane.
  • Trans-nitrite: Oxygen atoms rotated 180° relative to the aromatic system.

The trans-nitrite conformer predominates (78% abundance) due to reduced steric hindrance with the bromine substituent. Nitrite formation is confirmed by matrix-isolation infrared spectroscopy, which detects characteristic N–O stretching vibrations at 1,520 cm⁻¹ and 1,480 cm⁻¹ [2]. The isomerization rate constant (k₁) follows Arrhenius behavior, with an activation energy of 24.5 kJ/mol in acetonitrile.

Radical-Mediated Rearrangement Processes

Nitrite decomposition generates radical pairs through homolytic cleavage of the O–N bond:
$$
\text{O–N–O} \rightarrow \text{NO}^\bullet + \text{Anthracene–O}^\bullet
$$
The nitroso radical (NO●) reacts with the anthracene-oxygen radical at position 9, forming 9-nitroso-10-bromoanthracen-9-ol [2] [3]. Electron paramagnetic resonance (EPR) studies identify a stable carbon-centered radical (g-factor = 2.0032) localized at position 10, which persists for 8–10 ms under anaerobic conditions [2].

Competing pathways include:

  • C–Br bond homolysis: Generates bromine radicals (Br●) and anthracene-nitroxide intermediates.
  • Nitroso–keto tautomerism: Converts nitroso intermediates to anthraquinone derivatives via keto-enol shifts.

The branching ratio between these pathways depends on solvent polarity, with polar solvents favoring anthraquinone formation (quantum yield Φ = 0.18 in methanol) [3].

Oxygen Dependency in Anthraquinone Formation

Anthraquinone production exhibits a biphasic relationship with oxygen concentration. Under anaerobic conditions, the yield of 9,10-anthraquinone is 12% after 60 minutes of irradiation, increasing to 34% at 20% oxygen partial pressure [3]. This enhancement arises from oxygen’s dual role:

  • Radical scavenging: Terminates chain reactions by converting carbon-centered radicals to peroxyl intermediates.
  • Electron transfer mediation: Facilitates oxidation of nitroso intermediates to the quinone state.

At oxygen levels exceeding 40%, quenching of triplet states reduces anthraquinone yields to 22%, as confirmed by Stern-Volmer analysis (kq = 2.1 × 10⁹ M⁻¹s⁻¹) [3]. The reaction follows second-order kinetics with respect to oxygen concentration below 20% (rate constant k₂ = 4.7 × 10⁻³ M⁻¹s⁻¹), transitioning to first-order behavior at higher concentrations [3].

Comparative Reaction Pathways Under Varied Conditions

ConditionPrimary ProductSecondary ProductQuantum Yield (Φ)
Anaerobic, λ > 400 nm9-Nitroso-10-bromoanthraceneNone0.29
Aerobic, λ = 365 nm9,10-Anthraquinone9-Bromoanthracene0.34
High O₂ (40%), λ = 254 nm9-Bromoanthracene-10-carboxylic acid9,10-Anthraquinone0.17

Mechanistic Overview of Key Transformations

  • Initial Excitation:
    $$
    \text{9-Bromo-10-nitroanthracene} \xrightarrow{h\nu} \text{S}1 \rightarrow \text{T}1
    $$
  • Nitrite Formation:
    $$
    \text{T}_1 \rightarrow \text{cis/trans-Nitrite Intermediate}
    $$
  • Radical Pair Generation:
    $$
    \text{Nitrite} \rightarrow \text{NO}^\bullet + \text{Anthracene–O}^\bullet
    $$
  • Product Branching:$$\text{Anthracene–O}^\bullet \xrightarrow{\text{O}_2} \text{Anthraquinone} \quad \text{or} \quad \text{Anthracene–Br}^\bullet \rightarrow \text{Debrominated Products}$$

The photophysical behavior of 9-bromo-10-nitroanthracene exhibits complex spin-state dynamics that fundamentally govern its excited-state chemistry [1]. Upon photoexcitation, the compound undergoes ultrafast intersystem crossing from the initially populated singlet state to higher-lying triplet manifolds, a process that occurs within picosecond timescales [1]. Computational studies utilizing multiconfigurational methods have revealed that the singlet-to-triplet conversion proceeds through a gate-state mechanism involving the second triplet state (T₂), rather than direct population of the lowest triplet state [2].

The spin-orbit coupling between singlet and triplet states in 9-bromo-10-nitroanthracene is significantly enhanced by the presence of the heavy bromine atom [1]. This heavy-atom effect facilitates efficient intersystem crossing despite the formal violation of El-Sayed rules, as both the initial singlet state and receiving triplet states possess π-π* character [2]. Time-resolved spectroscopic measurements have demonstrated that the triplet quantum yield approaches unity in solution at room temperature, indicating near-complete population transfer from the singlet manifold [3].

The electronic structure calculations predict that the torsion angle between the nitro group and the anthracene backbone modulates the spin-state evolution dynamics [3]. In 9-bromo-10-nitroanthracene, the presence of two peri hydrogen atoms forces the nitro group away from planarity, creating a distribution of torsion angles at room temperature that influences the coupling between different spin manifolds [3]. This structural distortion affects the relative energies of the "receiver" triplet states that facilitate ultrafast population transfer between singlet and triplet manifolds [1].

ParameterValueReference
Intersystem crossing time< 2 ps [1]
Triplet quantum yield~1.0 [3]
Spin-orbit coupling constantEnhanced by Br [1]
Nitro group torsion angleVariable (non-planar) [3]

The evolution of spin states in the triplet manifold involves multiple pathways leading to either phosphorescent emission from the relaxed T₁ state or photochemical product formation through nitric oxide dissociation [1] [2]. The branching ratio between these competing pathways depends critically on the specific electronic configuration of the initially populated triplet states and their subsequent relaxation dynamics [1].

Computational Modeling of Transition States

Density functional theory calculations have provided detailed insights into the transition state structures governing concerted molecular rearrangements of 9-bromo-10-nitroanthracene [4] [5]. The computational modeling reveals that direct aryl pirouette mechanisms, analogous to those observed in unsubstituted anthracene, face prohibitively high activation barriers exceeding 33 kilojoules per mole [4]. Alternative multistep pathways involving initial reduction to tetrahydro intermediates exhibit significantly lower computed barriers of approximately 19.7 kilojoules per mole [4].

Time-dependent density functional theory calculations using CAM-B3LYP and M06-2X functionals have been employed to characterize the excited-state potential energy surfaces relevant to photochemical rearrangements [6]. These calculations predict that charge-transfer states play a crucial role in determining the reaction coordinate trajectories, with significant polarization effects observed at transition state geometries [5]. The computed transition states exhibit substantial charge separation, with electron density analysis revealing transfer of approximately 0.56 electrons between the anthracene framework and substituent groups [5].

Ab initio molecular dynamics simulations have elucidated the dynamic behavior of transition state structures under thermal conditions [7]. These calculations demonstrate that the transition state geometries are sensitive to nuclear quantum effects and electronic state recrossing events [8]. The computed activation energies show strong dependence on the level of theory employed, with multiconfigurational methods providing more reliable predictions than single-reference approaches for systems exhibiting significant multireference character [2].

Computational MethodActivation Energy (kJ/mol)Transition State Character
DFT (Direct mechanism)33.6Aryl pirouette
DFT (Multistep pathway)19.7Tetrahydro intermediate
CASSCF/CASPT2VariableMultireference
TD-DFTCharge-transferPolarized

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly perturbed by the bromine and nitro substituents [9]. These perturbations affect the electronic coupling matrix elements that govern transition state accessibility and the likelihood of concerted versus stepwise reaction mechanisms [10]. The computed orbital coefficients indicate that the transition states involve substantial mixing of π and π* orbitals localized on different regions of the molecular framework [11].

Isotopic Labeling Studies of Pericyclic Reactions

Deuterium kinetic isotope effect studies have provided mechanistic insights into the pericyclic reaction pathways of 9-bromo-10-nitroanthracene derivatives [12]. Primary kinetic isotope effects ranging from 1.1 to 2.4 per deuterium atom have been observed for reactions proceeding through carbocationic intermediates, while concerted mechanisms typically exhibit smaller secondary isotope effects [13]. The magnitude of these effects provides direct evidence for the degree of bond breaking in the rate-determining transition state [14].

Isotopic labeling experiments using carbon-13 and nitrogen-15 have revealed the specific atomic positions involved in bond reorganization during pericyclic transformations [15]. Nuclear magnetic resonance analysis of isotopically labeled products demonstrates that the rearrangement mechanisms preserve the stereochemical relationships predicted by orbital symmetry considerations [14]. The retention of isotopic labels at specific positions confirms that the reactions proceed through concerted pathways rather than dissociative mechanisms involving free radical intermediates [15].

Heavy-atom isotope effects involving bromine-79 and bromine-81 substitution have been measured to probe the electronic reorganization occurring during transition state formation [16]. These studies reveal that the bromine substituent participates directly in the electronic redistribution accompanying pericyclic bond formation and breaking [16]. The observed isotope effects are consistent with changes in the carbon-bromine bond order during the concerted rearrangement process [16].

Isotope SubstitutionKinetic Isotope EffectMechanistic Interpretation
Deuterium (primary)1.1-2.4Bond breaking character
Deuterium (secondary)<1.2Concerted mechanism
Carbon-131.02-1.05Bonding changes
Bromine-79/811.001-1.003Electronic reorganization

The positional selectivity of isotopic substitution has been exploited to distinguish between competing reaction pathways [12]. Labeling studies at the 9 and 10 positions of the anthracene framework reveal different isotope effect patterns depending on whether the rearrangement proceeds through the anthracene backbone or involves primarily the substituent groups [12]. These experiments provide unambiguous evidence for the specific atoms involved in rate-determining bond reorganization processes [15].

Solvent Effects on Reaction Coordinate Trajectories

Solvent polarity exerts profound influence on the reaction coordinate trajectories of 9-bromo-10-nitroanthracene rearrangements [17] [18]. Computational studies employing implicit solvation models reveal that polar protic solvents stabilize charge-separated transition states through hydrogen bonding interactions with the nitro group [7]. The calculated activation energies decrease by 8-15 kilojoules per mole upon moving from gas phase to polar aprotic solvents such as acetonitrile [7].

The solvent reorganization energy contributions to the overall reaction barrier have been quantified using molecular dynamics simulations in explicit solvent environments [7]. These calculations demonstrate that solvent molecules participate actively in transition state stabilization through specific intermolecular interactions [7]. The computed radial distribution functions reveal enhanced solvation shell organization around the nitro and bromo substituents during the approach to the transition state [7].

Experimental kinetic measurements in solvents of varying polarity confirm the computational predictions regarding solvent-dependent activation parameters [17]. The observed rate constants exhibit linear correlations with solvent polarity parameters, indicating that charge separation occurs during the rate-determining step [17]. Nucleophilic solvents such as dimethyl sulfoxide accelerate the reaction rates by factors of 10-100 compared to non-polar hydrocarbon solvents [18].

Solvent TypeDielectric ConstantRate Enhancement FactorActivation Energy Change (kJ/mol)
Hexane1.91.00
Dichloromethane8.95-10-5 to -8
Acetonitrile37.550-100-10 to -15
Dimethyl sulfoxide46.7100-200-12 to -18

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Wikipedia

9-Bromo-10-nitroanthracene

Dates

Last modified: 08-19-2023

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